4-Methylquinazoline-2-carboxamide
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Overview
Description
4-Methylquinazoline-2-carboxamide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methyl group at the 4-position and a carboxamide group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazoline ring. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., BF3-Et2O) can be used to enhance the reaction efficiency. The reaction parameters, including temperature, time, and molar ratios of reactants, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinazoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monopermaleic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
- Quinazoline N-oxides
- Aminoquinazolines
- Substituted quinazolines with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 4-Methylquinazoline-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, it inhibits the growth of Plasmodium falciparum by targeting key enzymes involved in the parasite’s metabolic pathways . In cancer research, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- Quinazoline-2-carboxamide
- 4-Methylquinazoline
- Quinazoline N-oxides
Comparison: 4-Methylquinazoline-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. Compared to quinazoline-2-carboxamide, the methyl group at the 4-position enhances its lipophilicity and potentially its biological activity. Quinazoline N-oxides, on the other hand, are more reactive intermediates used in further chemical transformations .
Properties
CAS No. |
13535-92-7 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-methylquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c1-6-7-4-2-3-5-8(7)13-10(12-6)9(11)14/h2-5H,1H3,(H2,11,14) |
InChI Key |
RNRDSFASSMRPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C(=O)N |
Origin of Product |
United States |
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